molecular formula C21H20O5 B3684020 benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B3684020
M. Wt: 352.4 g/mol
InChI Key: XUYANWDQYUDHQU-UHFFFAOYSA-N
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Description

Benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-ethyl-8-methylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, quinones, and hydroxylated derivatives. These products are often characterized using spectroscopic techniques such as NMR and mass spectrometry .

Scientific Research Applications

Benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of photoactive materials and smart polymers

Mechanism of Action

The mechanism of action of benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. In biological systems, it is believed to inhibit enzymes such as bacterial DNA gyrase, which is crucial for DNA replication. This inhibition leads to the antimicrobial activity observed in some studies. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • 4-Methyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

Benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to the presence of the ethyl and methyl groups on the chromen ring, which can influence its biological activity and chemical reactivity. These structural differences can lead to variations in the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

benzyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-16-11-19(22)26-21-14(2)18(10-9-17(16)21)24-13-20(23)25-12-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYANWDQYUDHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

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